![molecular formula C23H18FNO3S B2957991 3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one CAS No. 866725-78-2](/img/structure/B2957991.png)

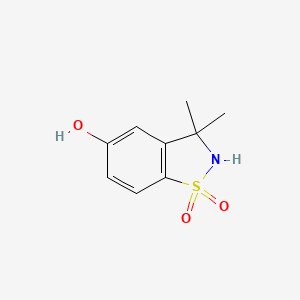

3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

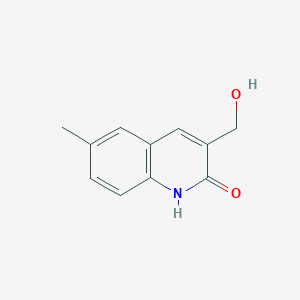

The compound “3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one” is a quinolinone derivative. Quinolinones are a class of organic compounds that are structurally similar to quinoline, but with a carbonyl group (=O) replacing one of the hydrogen atoms in the second ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinolinone core, a benzenesulfonyl group attached at the 3-position, a fluorine atom at the 6-position, and a 2-methylphenylmethyl group attached at the 1-position.Chemical Reactions Analysis

Quinolinones can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reagents present.Applications De Recherche Scientifique

Human Neutrophil Elastase Inhibitors

Benzenesulfonic acid derivatives: , which include compounds related to 3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one, have been synthesized and evaluated as competitive inhibitors of human neutrophil elastase (hNE) . These inhibitors are significant for the treatment of Acute Respiratory Distress Syndrome (ARDS) , a severe condition often associated with diseases like COVID-19. The inhibition of hNE can potentially suppress the strong immune response and alleviate the symptoms of ARDS.

Medicinal Chemistry

The compound serves as a crucial building block in medicinal chemistry, particularly in the synthesis of drug candidates . Its unique structure allows for the development of new pharmacophores, which are vital for the discovery of novel therapeutic agents.

Molecular Imaging

While specific applications in molecular imaging for this compound are not directly cited, related quinoline derivatives are known to have applications in this field. Their structural properties can be utilized in the development of imaging agents that help in the diagnosis and study of diseases.

Drug Discovery

In drug discovery, the compound’s derivatives are used to explore new treatments. For instance, benzenesulfonic acid derivatives are investigated for their potential as inhibitors in various biological pathways, which can lead to the development of new drugs .

Biochemistry

In biochemistry, such compounds are used to study enzyme inhibition, receptor binding, and signal transduction pathways. They can help in understanding the biochemical basis of diseases and in the design of biochemical assays .

Organic Synthesis

The compound is also relevant in organic synthesis, where it can be used as a precursor or intermediate in the synthesis of more complex molecules. Its derivatives are involved in reactions like amination and annulation, which are crucial for constructing various organic frameworks .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with a benzenesulfonyl group are often used as inhibitors for various enzymes . .

Mode of Action

The mode of action would depend on the specific target of the compound. Generally, inhibitors work by binding to the active site of an enzyme, preventing it from carrying out its function .

Biochemical Pathways

Without knowing the specific target, it’s difficult to say which biochemical pathways would be affected. Enzyme inhibitors can have wide-ranging effects, depending on the role of the inhibited enzyme in cellular metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of a benzenesulfonyl group could influence how the compound is absorbed and distributed in the body . .

Result of Action

The molecular and cellular effects would depend on the specific target and mode of action of the compound. In general, enzyme inhibitors can disrupt cellular processes, potentially leading to cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound . For example, the stability of a compound could be affected by temperature, while its efficacy could be influenced by the pH of its environment .

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FNO3S/c1-16-7-5-6-8-17(16)14-25-15-22(29(27,28)19-9-3-2-4-10-19)23(26)20-13-18(24)11-12-21(20)25/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBZSCAONDGYIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2957911.png)

![2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2957916.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxamide;hydrochloride](/img/structure/B2957918.png)

![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2957922.png)

![3-(phenylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2957929.png)

![2-[(3-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2957931.png)